Benzotriazol-1-yl-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methanone
Overview
Description
Benzotriazol-1-yl-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methanone is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-yl-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methanone typically involves multiple steps, starting with the preparation of the benzotriazole and pyrazole precursors. The benzotriazole ring system can be synthesized using a copper-catalyzed click reaction of azides with alkynes . The pyrazole ring is often synthesized through the condensation of hydrazines with β-diketones . The final step involves the coupling of the benzotriazole and pyrazole moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzotriazol-1-yl-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzotriazol-1-yl-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzotriazol-1-yl-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzotriazol-1-yl-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methanone is unique due to its specific combination of benzotriazole and pyrazole moieties, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other benzotriazole derivatives .
Properties
IUPAC Name |
benzotriazol-1-yl-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N6O4/c1-33-21-12-11-15(13-20(21)29(31)32)22-17(14-27(25-22)16-7-3-2-4-8-16)23(30)28-19-10-6-5-9-18(19)24-26-28/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRLVMVFIXHALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N3C4=CC=CC=C4N=N3)C5=CC=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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